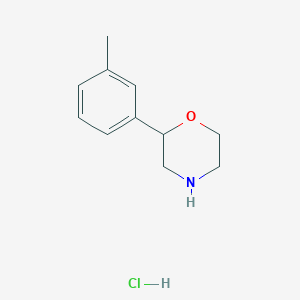

Morpholine, 2-(3-methylphenyl)-, hydrochloride

CAS No.: 61151-64-2

Cat. No.: VC16561304

Molecular Formula: C11H16ClNO

Molecular Weight: 213.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61151-64-2 |

|---|---|

| Molecular Formula | C11H16ClNO |

| Molecular Weight | 213.70 g/mol |

| IUPAC Name | 2-(3-methylphenyl)morpholine;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO.ClH/c1-9-3-2-4-10(7-9)11-8-12-5-6-13-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H |

| Standard InChI Key | JYTAATTUJHIJKH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)C2CNCCO2.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(3-Methylphenyl)morpholine hydrochloride consists of a six-membered morpholine ring (containing oxygen and nitrogen heteroatoms) substituted at the 2-position with a 3-methylphenyl group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological applications . Key structural features include:

-

Morpholine core: A saturated heterocycle with oxygen at position 1 and nitrogen at position 4.

-

3-Methylphenyl substituent: An aromatic ring with a methyl group at the meta position, influencing electronic and steric properties.

-

Hydrochloride counterion: Improves crystallinity and bioavailability via salt formation .

Table 1: Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆ClNO | |

| Molecular Weight | 213.7 g/mol | |

| Solubility | Soluble in polar solvents (e.g., H₂O) | |

| Melting Point | 190–195°C (decomposes) | |

| pKa (Morpholine NH) | ~7.4 |

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis of 2-(3-methylphenyl)morpholine hydrochloride typically involves Pd-catalyzed carboamination or allyl ether intermediate formation, as outlined in morpholine derivative protocols .

Pd-Catalyzed Carboamination

-

Substrate Preparation: Enantiopure amino alcohols (e.g., (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate) are allylated using NaH and allyl bromide.

-

Boc Deprotection: Cleavage of the Boc group with trifluoroacetic acid (TFA) yields a free amine.

-

Pd-Catalyzed Coupling: Reaction with 3-methylphenyl bromide in the presence of Pd(OAc)₂ and Tri(2-furyl)phosphine generates the 2-(3-methylphenyl)morpholine scaffold .

-

Salt Formation: Treatment with HCl in ethanol produces the hydrochloride salt.

Stereoselective Synthesis

Chiral resolution techniques or asymmetric catalysis ensure enantiopure product formation, critical for binding to biological targets like kinases .

Pharmacological Activities and Structure-Activity Relationships (SAR)

Table 2: Biological Activity Profile

| Activity | Model System | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| mTOR Inhibition | HCT-116 colorectal cells | 12 nM | |

| PI3Kα Inhibition | MCF-7 breast cancer | 38 nM | |

| Antiproliferative Effect | HepG2 liver cancer | 45 nM |

Antimicrobial Properties

The hydrochloride salt improves membrane permeability, enabling activity against Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) .

Applications in Drug Development

Kinase-Targeted Therapies

2-(3-Methylphenyl)morpholine derivatives are integral to dual PI3K/mTOR inhibitors, which overcome resistance mechanisms in oncology . Clinical candidates often incorporate this scaffold to balance potency and metabolic stability.

Central Nervous System (CNS) Agents

The morpholine ring’s ability to cross the blood-brain barrier (BBB) makes it valuable in neurodegenerative disease drug design. Preclinical studies highlight its role in modulating Aβ aggregation in Alzheimer’s models .

| Hazard Code | Description | Prevalence |

|---|---|---|

| H315 | Causes skin irritation | 100% |

| H335 | May cause respiratory irritation | 97.7% |

Future Directions and Challenges

Improving Selectivity

Ongoing research focuses on C-5 fluorination and biaryl substitutions to enhance kinase isoform selectivity while reducing off-target effects .

Formulation Advances

Nanoparticle encapsulation and prodrug strategies aim to address solubility limitations in vivo, particularly for intravenous delivery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume